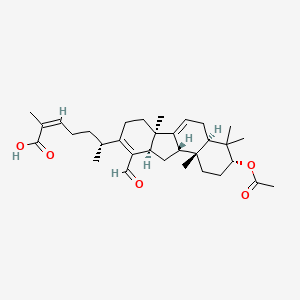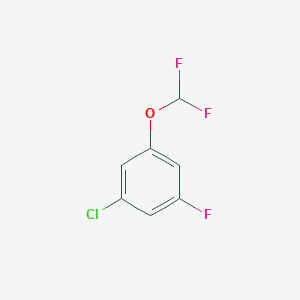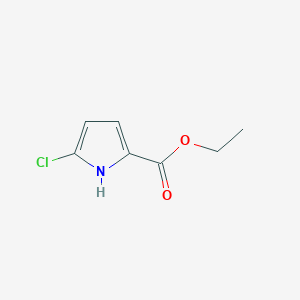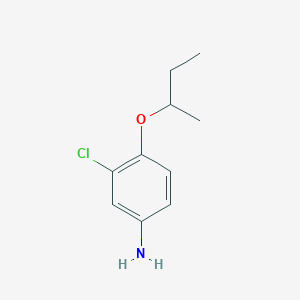
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a difluoromethoxy group and a trifluoroacetate group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable alcohol with a fluorinating agent.
Amination: Introduction of the amine group can be done through reductive amination or other suitable methods.
Formation of the trifluoroacetate salt: This step involves the reaction of the amine with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced under suitable conditions to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or nitroso compounds, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The difluoromethoxy and trifluoroacetate groups may play a role in modulating these interactions.
類似化合物との比較
Similar Compounds
(S)-1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, which may result in different chemical properties.
(S)-1-(Difluoromethoxy)propan-2-amine: Similar structure but without the trifluoroacetate group.
(S)-1-(Difluoromethoxy)butan-2-amine: Longer carbon chain, which may affect its reactivity and applications.
Uniqueness
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is unique due to the presence of both difluoromethoxy and trifluoroacetate groups, which can impart distinct chemical and physical properties. These groups may enhance its stability, reactivity, or interactions with biological targets compared to similar compounds.
特性
分子式 |
C6H10F5NO3 |
|---|---|
分子量 |
239.14 g/mol |
IUPAC名 |
(2S)-1-(difluoromethoxy)propan-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9F2NO.C2HF3O2/c1-3(7)2-8-4(5)6;3-2(4,5)1(6)7/h3-4H,2,7H2,1H3;(H,6,7)/t3-;/m0./s1 |
InChIキー |
KXKVDGJBZSQRMR-DFWYDOINSA-N |
異性体SMILES |
C[C@@H](COC(F)F)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(COC(F)F)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)
